molecular formula C36H30Cl2OSb2 B14753197 Oxo bis[triphenyl(chloro)anti mony] CAS No. 1538-63-2

Oxo bis[triphenyl(chloro)anti mony]

Cat. No.: B14753197
CAS No.: 1538-63-2
M. Wt: 793.0 g/mol
InChI Key: VKCWMDASNVDCNA-UHFFFAOYSA-L
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Description

Oxo bis[triphenyl(chloro)anti mony] is a chemical compound with the molecular formula [Sb₂(C₆H₅)₆(C₂H₂ClO₂)₂O]. It features a distorted trigonal-bipyramidal geometry with a bridging oxide atom occupying one of the axial sites and the oxygen atom of the chloroacetate ligand occupying the other

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxo bis[triphenyl(chloro)anti mony] typically involves the reaction of triphenylantimony dichloride with chloroacetic acid in the presence of an oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated to facilitate the reaction, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for oxo bis[triphenyl(chloro)anti mony] are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and concentration of reagents, to achieve higher yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Oxo bis[triphenyl(chloro)anti mony] undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of oxo bis[triphenyl(chloro)anti mony] include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in organic solvents like dichloromethane or toluene, under controlled temperatures and inert atmosphere .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state antimony compounds, while substitution reactions can produce a variety of derivatives with different ligands .

Scientific Research Applications

Oxo bis[triphenyl(chloro)anti mony] has several scientific research applications, including:

Mechanism of Action

The mechanism of action of oxo bis[triphenyl(chloro)anti mony] involves its interaction with molecular targets through its unique structural features. The compound can form coordination complexes with various substrates, influencing their reactivity and stability. The bridging oxide atom and chloroacetate ligands play a crucial role in these interactions, facilitating the compound’s effects on molecular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxo bis[triphenyl(chloro)anti mony] is unique due to its specific combination of ligands and the resulting structural properties.

Properties

CAS No.

1538-63-2

Molecular Formula

C36H30Cl2OSb2

Molecular Weight

793.0 g/mol

IUPAC Name

chloro-[chloro(triphenyl)-λ5-stibanyl]oxy-triphenyl-λ5-stibane

InChI

InChI=1S/6C6H5.2ClH.O.2Sb/c6*1-2-4-6-5-3-1;;;;;/h6*1-5H;2*1H;;;/q;;;;;;;;;2*+1/p-2

InChI Key

VKCWMDASNVDCNA-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)[Sb](C2=CC=CC=C2)(C3=CC=CC=C3)(O[Sb](C4=CC=CC=C4)(C5=CC=CC=C5)(C6=CC=CC=C6)Cl)Cl

Origin of Product

United States

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